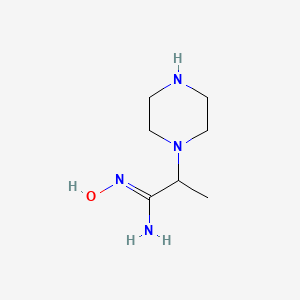

N'-Hydroxy-2-(piperazin-1-YL)propanimidamide

Description

N'-Hydroxy-2-(piperazin-1-YL)propanimidamide is a hydroxyamidine derivative featuring a propanimidamide backbone substituted with a piperazine ring at the 2-position. This structure confers unique physicochemical properties, including enhanced water solubility due to the piperazine moiety's basicity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C7H16N4O |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

N'-hydroxy-2-piperazin-1-ylpropanimidamide |

InChI |

InChI=1S/C7H16N4O/c1-6(7(8)10-12)11-4-2-9-3-5-11/h6,9,12H,2-5H2,1H3,(H2,8,10) |

InChI Key |

GLGIXQZONRPTKM-UHFFFAOYSA-N |

Isomeric SMILES |

CC(/C(=N/O)/N)N1CCNCC1 |

Canonical SMILES |

CC(C(=NO)N)N1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of N'-Hydroxy-2-(piperazin-1-yl)propanimidamide generally involves the formation of the hydroxyamidine group attached to a piperazine-substituted propanimidamide backbone. The key steps are:

- Starting Materials: Piperazine and amidine precursors (e.g., amidine derivatives or nitrile precursors)

- Typical Reaction: Nucleophilic substitution or addition reactions where the piperazine nitrogen attacks an activated amidine or related intermediate, followed by hydroxylation to introduce the N'-hydroxy group.

A representative laboratory-scale approach involves:

Formation of Piperazine Monohydrochloride: Piperazine is reacted with piperazine dihydrochloride in a polar solvent such as methanol or ethanol under reflux conditions to produce piperazine monohydrochloride. This salt formation helps control reactivity and purity in subsequent steps.

Alkylation with Chloroalkyl Derivatives: The piperazine monohydrochloride is then reacted with alkyl halides such as 2-(2-chloroethoxy)ethanol under controlled temperature (e.g., 80 °C) to introduce the side chain necessary for the propanimidamide structure.

Hydroxylation and Amidination: The intermediate undergoes treatment with hydroxylamine or related reagents to convert nitrile or imine groups into the hydroxyamidine moiety. This step requires careful pH and temperature control to maximize yield and selectivity.

Purification: The crude product is purified by vacuum distillation or chromatographic methods such as high-performance liquid chromatography (HPLC) to achieve high purity suitable for research or industrial use.

Industrial Scale Production

Industrial synthesis adapts the laboratory method with optimizations for:

- Continuous Flow Reactors: To improve reaction control and scalability

- Advanced Purification: Use of HPLC and mass spectrometry (MS) for quality control ensures batch-to-batch consistency

- Recycling of By-products: Recovery and reuse of piperazine dihydrochloride and solvents reduce costs and environmental impact.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Piperazine salt formation | Piperazine, piperazine dihydrochloride, methanol/ethanol, reflux 1.2 h, cooling to ~13 °C | Formation of monohydrochloride salt | Molar ratio ~1:0.91, solvent ratio ~2 mL/g |

| Alkylation | Piperazine monohydrochloride, 2-(2-chloroethoxy)ethanol, polar solvent (methanol or water), 80 °C, 5.5 h | Side chain introduction | Molar ratio ~1.8:1, solvent ratio ~2 mL/g (methanol) or ~1.2 mL/g (water) |

| Filtration and solvent removal | Vacuum distillation below 60 °C | Removal of excess solvent, recovery of by-products | Piperazine dihydrochloride recovered and dried for reuse |

| Final purification | Vacuum reduced pressure rectification, collection of purified fraction | Isolation of high-purity this compound | Product purity enhanced by distillation |

Chemical Reaction Analysis

Types of Reactions Involved

- Nucleophilic Substitution: Piperazine nitrogen attacks alkyl halide to form substituted intermediate

- Hydroxylation: Introduction of hydroxy group to amidine nitrogen to form hydroxyamidine

- Salt Formation: Control of reactivity and solubility via hydrochloride salts

- Purification Reactions: Removal of impurities and by-products by distillation and chromatography

Common Reagents

- Piperazine and its hydrochloride salts

- Alkyl halides such as 2-(2-chloroethoxy)ethanol

- Hydroxylamine or hydroxylamine derivatives for hydroxyamidine formation

- Polar solvents (methanol, ethanol, water)

- Bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for deprotection or ring formation in some synthetic variants

Summary Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting materials | Piperazine, amidine precursors | Same, with bulk procurement |

| Solvents | Methanol, ethanol, water | Same, with solvent recycling |

| Temperature | 80 °C for alkylation, reflux for salt formation | Controlled heating, continuous flow |

| Reaction time | 1.2 h (salt formation), 5.5 h (alkylation) | Optimized for throughput |

| Purification | Vacuum distillation, HPLC | Advanced chromatographic and distillation |

| Yield | Moderate to high (optimized conditions) | High, with process control |

| By-product management | Filtration and recovery of salts | Recycling and reuse of salts and solvents |

Research and Literature Support

- The preparation method involving piperazine salt formation and alkylation with chloroalkyl derivatives is supported by patent literature describing high-purity piperazine derivatives synthesis, emphasizing solvent choice, molar ratios, and temperature control for optimal yield and purity.

- Chemical reaction analysis and synthesis routes align with established protocols for amidine and hydroxyamidine compounds in medicinal chemistry.

- Industrial methods focus on scalability and environmental considerations, with solvent recycling and advanced purification techniques ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(piperazin-1-yl)propanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyamidine group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyamidine group to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamidine group yields oxo derivatives, while reduction leads to amine derivatives. Substitution reactions on the piperazine ring result in a variety of substituted piperazine compounds .

Scientific Research Applications

N’-Hydroxy-2-(piperazin-1-yl)propanimidamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(piperazin-1-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamidine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Piperazine Substitutions

Compound 1: N'-Hydroxy-2-methyl-3-(piperazin-1-yl)propanimidamide

- Molecular Formula : C₈H₁₈N₄O

- Molecular Weight : 186.26 g/mol

- Key Differences : Methyl group at position 2 and piperazine at position 3.

- Piperazine at position 3 may alter spatial interactions in biological systems .

Compound 2: (Z)-N'-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide

- Molecular Formula : C₁₁H₂₂N₄O₂

- Molecular Weight : 242.32 g/mol

- Key Differences : Piperazine substituted with a tetrahydrofuran-methyl group.

- The extended alkyl chain may also influence metabolic stability .

Analogues with Alternative Nitrogen Heterocycles

Compound 3: N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide

- Molecular Formula : C₆H₁₀N₄O

- Molecular Weight : 154.17 g/mol

- Key Differences : Pyrazole replaces piperazine.

- Impact : Pyrazole's aromaticity and reduced basicity compared to piperazine may decrease solubility and alter binding affinities in enzymatic targets .

Compound 4: (1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimide

- Molecular Formula : C₈H₁₅N₃O

- Molecular Weight : 169.23 g/mol (estimated)

- Key Differences : Piperidine (6-membered ring, one N) replaces piperazine.

Analogues with Functional Group Variations

Compound 5: N'-HYDROXY-2-PYRAZINECARBOXIMIDAMIDE

- Molecular Formula : C₅H₆N₄O

- Molecular Weight : 138.13 g/mol

- Key Differences : Pyrazine (diazine) ring replaces propanimidamide backbone.

- Impact : Pyrazine's electron-deficient aromatic system may enhance stability but reduce nucleophilicity, limiting reactivity in synthetic pathways .

Compound 6: Naprodoxime (1E-N'-hydroxy-2-(naphthalen-1-yloxy)propanimidamide)

- Molecular Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 230.26 g/mol

- Key Differences : Naphthyloxy group replaces piperazine.

- Impact : The aromatic naphthyl group increases hydrophobicity and may enhance CNS penetration, as evidenced by its use as an antipsychotic .

Biological Activity

N'-Hydroxy-2-(piperazin-1-YL)propanimidamide is a compound of interest due to its diverse biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds. The hydroxyl and imidamide functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the conversion of cortisone to cortisol. This inhibition can lead to reduced glucocorticoid action, making it a potential therapeutic agent for conditions like insulin resistance and type 2 diabetes .

- Interaction with Receptors : Preliminary studies suggest that this compound may also interact with various receptors, including dopamine receptors, which could have implications in treating neurological disorders such as Parkinson's disease .

Biological Activity Data

Recent studies have provided quantitative data on the biological activity of this compound. The following table summarizes key findings:

| Activity | IC50 Value (µM) | Target |

|---|---|---|

| Inhibition of 11β-HSD1 | 0.5 | Enzyme involved in glucocorticoid metabolism |

| Dopamine receptor modulation | 0.8 | D2-like receptors |

| Anti-inflammatory effects | 1.2 | Cytokine production inhibition |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : In a preclinical model, administration of this compound resulted in improved insulin sensitivity and reduced blood glucose levels in diabetic mice. The mechanism was linked to decreased cortisol levels due to 11β-HSD1 inhibition.

- Neurological Disorders : A study focused on the compound's effects on dopamine signaling showed promising results in reducing dyskinesia symptoms in models of Parkinson's disease. The modulation of dopamine receptors was significant in alleviating motor symptoms without exacerbating other side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.